molecular formula C15H11Br3N4O3 B11557791 N'-[(E)-(3-Nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

N'-[(E)-(3-Nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Cat. No.: B11557791
M. Wt: 535.0 g/mol
InChI Key: ADXDVCXHPPRYPZ-IFRROFPPSA-N
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Description

N’-[(E)-(3-Nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of nitrophenyl and tribromophenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 2,4,6-tribromoaniline in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The bromine atoms in the tribromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(3-Nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the tribromophenyl group can engage in halogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-Nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
  • N’-[(E)-(3-Nitrophenyl)methylidene]-2-[(2,4,6-dibromophenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-(3-Nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to the presence of both nitrophenyl and tribromophenyl groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C15H11Br3N4O3

Molecular Weight

535.0 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-2-(2,4,6-tribromoanilino)acetamide

InChI

InChI=1S/C15H11Br3N4O3/c16-10-5-12(17)15(13(18)6-10)19-8-14(23)21-20-7-9-2-1-3-11(4-9)22(24)25/h1-7,19H,8H2,(H,21,23)/b20-7+

InChI Key

ADXDVCXHPPRYPZ-IFRROFPPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Br)Br

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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